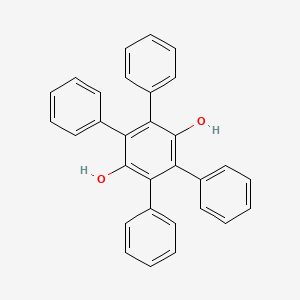![molecular formula C15H15N3O B14758154 (2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C15H15N3O It is known for its unique structure, which includes a biphenyl group attached to a hydrazinecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide typically involves the condensation of 4-biphenylcarboxaldehyde with semicarbazide hydrochloride. The reaction is carried out in an ethanol solution under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of biphenyl ketones or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxamides.
Aplicaciones Científicas De Investigación
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-(hexan-2-ylidene)hydrazinecarboxamide
- (E)-2-(heptan-2-ylidene)hydrazinecarboxamide
Uniqueness
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide is unique due to its biphenyl group, which imparts distinct chemical properties and biological activities compared to other hydrazinecarboxamide derivatives. This structural feature enhances its potential as an enzyme inhibitor and its applications in various fields of research.
Propiedades
Fórmula molecular |
C15H15N3O |
|---|---|
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
[(E)-1-(4-phenylphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C15H15N3O/c1-11(17-18-15(16)19)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3,(H3,16,18,19)/b17-11+ |
Clave InChI |
NKRRBQLJIIRTRD-GZTJUZNOSA-N |
SMILES isomérico |
C/C(=N\NC(=O)N)/C1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(=NNC(=O)N)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


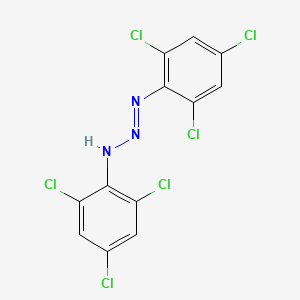
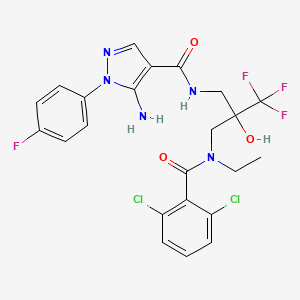




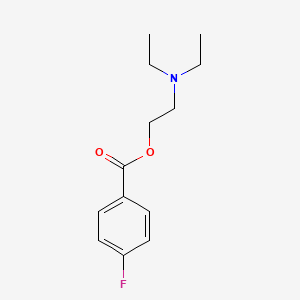
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
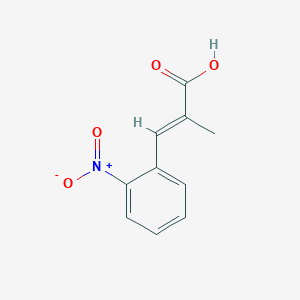
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)
